N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea
Overview
Description
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea is an organic compound that combines the structural features of anthracene, benzoyl, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea typically involves the reaction of 9-anthrylmethylamine with benzoyl isothiocyanate in the presence of a base. The reaction proceeds as follows:
Starting Materials: 9-anthrylmethylamine and benzoyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 9-anthrylmethylamine is dissolved in the solvent, and benzoyl isothiocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
While the laboratory synthesis of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea is well-documented, industrial production methods would likely involve scaling up the reaction using larger reactors and optimizing conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of chemosensors for detecting metal ions or other analytes in environmental and industrial settings.
Mechanism of Action
The mechanism by which N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea exerts its effects depends on its application:
Fluorescent Probes: The anthracene moiety absorbs light and emits fluorescence, which can be used to detect the presence of specific ions or molecules.
Coordination Chemistry: The thiourea group can coordinate with metal ions, forming stable complexes that can be studied for their catalytic or electronic properties.
Therapeutic Agents: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can be compared with other similar compounds such as:
N-(9-Anthrylmethyl)-N’-benzoylthiourea: Lacks the methyl group on the thiourea moiety, which may affect its reactivity and binding properties.
N-(9-Anthrylmethyl)-N’-phenylthiourea: Contains a phenyl group instead of a benzoyl group, which can influence its electronic properties and applications.
N-(9-Anthrylmethyl)-N’-benzoyl-N-ethylthiourea: Has an ethyl group instead of a methyl group, potentially altering its solubility and reactivity.
These comparisons highlight the unique structural features of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea, which contribute to its specific chemical and physical properties.
Properties
IUPAC Name |
N-[anthracen-9-ylmethyl(methyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-26(24(28)25-23(27)17-9-3-2-4-10-17)16-22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-15H,16H2,1H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXWYSMSAAWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403728 | |
Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167781-43-3 | |
Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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